2-Cyclopentenone

描述

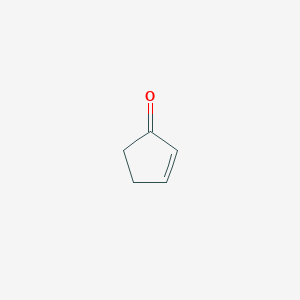

Structure

2D Structure

3D Structure

属性

IUPAC Name |

cyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1,3H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKFMUIJRXWWQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Record name | cyclopentenone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cyclopentenone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870802 | |

| Record name | Cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Cyclopenten-1-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19592 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

930-30-3, 28982-58-3 | |

| Record name | 2-Cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028982583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopentenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopenten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYCLOPENTENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0U2IGF9CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2 Cyclopenten 1 One and Its Derivatives

De Novo Synthesis Approaches

The construction of the cyclopentenone ring from non-cyclic precursors, known as de novo synthesis, is a cornerstone of modern organic chemistry. These strategies involve the formation of one or more carbon-carbon bonds to assemble the cyclic system.

Ring Construction Strategies from Acyclic Precursors

Building the cyclopentenone skeleton from acyclic molecules offers a high degree of flexibility, allowing for the introduction of various substituents. Key strategies include cycloadditions, condensations, and C-H bond functionalization reactions.

The Pauson-Khand reaction (PKR) is a significant and powerful method for synthesizing α,β-cyclopentenones. chemistryviews.orgyoutube.com It is formally classified as a [2+2+1] cycloaddition, which combines an alkyne, an alkene, and carbon monoxide to form the cyclopentenone ring in a single step. researchgate.net This transformation is highly valued for its ability to rapidly build molecular complexity from simple components with a high degree of regio- and stereochemical control. libretexts.org

The reaction was first discovered by Ihsan U. Khand and Peter L. Pauson in the early 1970s. orgsyn.orgmasterorganicchemistry.com The initially reported methods, which involved heating an alkyne-cobalt complex with an alkene, often resulted in low yields. masterorganicchemistry.com However, significant advancements have since improved the reaction's efficiency and scope. orgsyn.org

The generally accepted mechanism begins with the formation of a stable alkyne-dicobalt hexacarbonyl complex. youtube.comdoubtnut.com This is followed by the coordination of the alkene. youtube.com A subsequent migratory insertion of the alkene, followed by carbon monoxide insertion, leads to a metallacyclic intermediate. organic-chemistry.org The final step is a reductive elimination that delivers the 2-cyclopentenone product. chemistryviews.orgorganic-chemistry.org

While originally mediated by stoichiometric amounts of dicobalt octacarbonyl (Co₂(CO)₈), several catalytic versions have been developed using various transition metals. masterorganicchemistry.comorgsyn.org Rhodium, iridium, and molybdenum complexes have been shown to catalyze the reaction, often under milder conditions. chemistryviews.orgyoutube.com For instance, the use of a chlorodicarbonylrhodium(I) dimer has been demonstrated in the synthesis of complex molecules. chemistryviews.org The choice of metal catalyst can also influence the regioselectivity of the reaction, particularly with substrates like allenes. chemistryviews.org Additives, such as N-methylmorpholine N-oxide (NMO), can accelerate the reaction by facilitating the removal of CO ligands, allowing for more moderate reaction conditions. chemistryviews.org The intramolecular version of the PKR is particularly popular in total synthesis as it can efficiently construct complex polycyclic systems.

| Catalyst System | Key Advantages/Features | Reference |

|---|---|---|

| Dicobalt Octacarbonyl (Co₂(CO)₈) | The original and most common stoichiometric mediator; well-established mechanism. | youtube.com |

| Rhodium, e.g., [RhCl(CO)₂]₂ | Catalytic, often allows for milder reaction conditions and can exhibit high selectivity. | chemistryviews.orgyoutube.com |

| Iridium, e.g., [IrCl(CO)₃]n | Catalytic, shows good reactivity and has potential for asymmetric applications. | youtube.com |

| Molybdenum, e.g., Mo(CO)₆ | Catalytic, can provide different regioselectivity with allene (B1206475) substrates compared to rhodium. | chemistryviews.org |

Aldol (B89426) condensation represents a fundamental carbon-carbon bond-forming reaction that can be harnessed to construct the this compound ring. Specifically, an intramolecular aldol reaction of a 1,4-dicarbonyl compound is a classic and effective strategy. When a substrate such as 2,5-hexanedione (B30556) is treated with a base, an enolate is formed which then attacks the second carbonyl group within the same molecule. This cyclization produces a five-membered ring, a β-hydroxy ketone, which readily undergoes dehydration (elimination of water) under the reaction conditions to yield the conjugated α,β-unsaturated ketone, a this compound derivative.

For example, the base-catalyzed intramolecular aldol reaction of 2,5-hexanedione specifically yields 3-methyl-2-cyclopentenone. The reaction pathway that leads to the five-membered ring is heavily favored over the alternative pathway that would form a highly strained three-membered ring, because all steps in the mechanism are reversible and the more stable product predominates at equilibrium.

Various catalysts can be employed for these reactions. While traditional methods use soluble bases like sodium hydroxide, heterogeneous catalysts are also effective. Solid acid catalysts, such as γ-Al₂O₃ and boehmite (AlOOH), have been successfully used for the intramolecular aldol condensation of 2,5-hexanedione, demonstrating high selectivity for 3-methyl-2-cyclopentenone. The development of efficient and simple procedures for these condensations is an area of active research, aiming to overcome drawbacks like long reaction times and unsatisfactory yields seen in some earlier methods.

| Precursor Type | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 1,4-Diketones (e.g., 2,5-Hexanedione) | Base (e.g., NaOH) | Substituted this compound | |

| 1,4-Diketones (e.g., 2,5-Hexanedione) | Solid Acid (e.g., γ-Al₂O₃/AlOOH) | Substituted this compound | |

| Benzil and a ketone with α-hydrogens | Sodium Hydroxide in Methanol (B129727) | Highly substituted this compound |

The formation of 2-cyclopentenones via intramolecular C-H insertion is a modern and powerful strategy that leverages the reactivity of metal carbenoids. This approach involves the generation of a highly reactive carbene species within a molecule that subsequently inserts into a carbon-hydrogen bond to form a new carbon-carbon bond, thereby closing the ring.

These reactions are most commonly catalyzed by transition metal complexes, with rhodium(II) catalysts being particularly prevalent and effective. The precursors for the carbenoids are often α-diazo compounds. Upon reaction with the rhodium catalyst, the diazo compound loses dinitrogen gas (N₂) to form a metal-carbene intermediate. If the substrate is designed appropriately, this reactive intermediate can undergo an intramolecular 1,5-C-H insertion, where the carbene carbon attacks a C-H bond on the fifth atom of the chain, to efficiently form a five-membered ring.

This methodology allows for the creation of substituted cyclopentanones, which can then be oxidized to the corresponding 2-cyclopentenones if not formed directly. The diastereoselectivity of these insertion reactions can be remarkably high, offering excellent control over the stereochemistry of the final product. The versatility of this method is enhanced by the wide variety of rhodium catalysts available, which can be tuned to optimize reactivity and selectivity for specific substrates.

More recently, rhodium-catalyzed annulations involving the activation of vinylic C-H bonds have also been developed as a route to cyclopentenones. For example, a three-component reaction between an acrylic acid, formaldehyde, and a malonate can proceed via vinylic C-H activation to construct the cyclopentenone ring.

One-Pot Synthesis Methods

One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel without isolating intermediates, are highly desirable for their efficiency, reduced waste, and operational simplicity.

While one-pot methodologies are a significant area of chemical synthesis, a specific, well-documented one-pot procedure for the synthesis of 2-cyclopenten-1-one from acyclic precursors mediated solely by a thionyl chloride and ethanol (B145695) system is not prominently described in the surveyed literature. The primary reaction between an alcohol, such as ethanol, and thionyl chloride is the formation of an alkyl chloride (chloroethane), with sulfur dioxide and hydrogen chloride as byproducts. youtube.com This reaction converts the poor hydroxyl leaving group into a good chloride leaving group. organic-chemistry.org

However, thionyl chloride is known to act as a catalyst for certain condensation reactions. For instance, it has been used as an acidic catalyst to promote crossed-aldol condensations between aryl ketones and aldehydes to form chalcones. doubtnut.com In this context, thionyl chloride activates the carbonyl group, facilitating the condensation. It is plausible that a similar principle could be applied to an intramolecular condensation of a suitable dicarbonyl precursor. In such a hypothetical one-pot scenario involving a precursor with hydroxyl groups, thionyl chloride would first convert the alcohols to chlorides, and if a base were subsequently added, an intramolecular condensation could potentially be induced. However, a direct, established method using only SOCl₂ and ethanol for the cyclization to this compound is not a standard reported protocol.

Synthesis from Cyclopentanone (B42830) Precursors

One of the most direct approaches to 2-cyclopenten-1-one involves the introduction of unsaturation into a pre-existing cyclopentanone ring.

A common strategy to form the α,β-unsaturated system in 2-cyclopentenones is through elimination reactions of functionalized cyclopentanones. A prominent example is the α-halogenation of a cyclopentanone followed by dehydrohalogenation.

Specifically, the α-bromination of cyclopentanone can be achieved using bromine (Br₂) in an acidic medium like acetic acid. pearson.commasterorganicchemistry.com This reaction proceeds through an enol intermediate. masterorganicchemistry.comlibretexts.org The resulting α-bromocyclopentanone can then undergo an elimination reaction to furnish 2-cyclopenten-1-one. This elimination is often promoted by a sterically hindered base, such as pyridine (B92270), upon heating. libretexts.orglibretexts.org The reaction follows an E2 elimination mechanism, creating a carbon-carbon double bond conjugated with the carbonyl group. libretexts.org For instance, the α-bromination of 2-methylcyclopentanone (B130040) yields 2-bromo-2-methylcyclopentanone, which upon treatment with pyridine and heat, eliminates hydrogen bromide to form 2-methyl-2-cyclopentenone. libretexts.orglibretexts.org

Another established method involves the α-phenylselenenylation of cyclopentanone enolates, followed by oxidative elimination. The selenoxide intermediate undergoes a syn-elimination to afford the corresponding 2-cyclopenten-1-one.

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods to access chiral cyclopentenones is of significant importance, as these compounds are crucial building blocks in the asymmetric synthesis of complex molecules. acs.org

The Pauson-Khand reaction (PKR) is a powerful formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to construct the α,β-cyclopentenone core. wikipedia.orgillinois.edu Discovered in the early 1970s, this transition metal-mediated reaction has become a cornerstone in the synthesis of complex cyclic compounds. wikipedia.orgacs.org While initially requiring stoichiometric amounts of dicobalt octacarbonyl, catalytic versions have been developed using various transition metals, including cobalt, rhodium, and iridium. wikipedia.orgresearchgate.net

The intramolecular version of the PKR is particularly useful for creating fused bicyclic systems with high diastereoselectivity. wikipedia.orgillinois.edu The development of asymmetric catalytic PKRs has enabled the synthesis of enantiomerically enriched cyclopentenones. This is often achieved by employing chiral ligands that coordinate to the metal catalyst, thereby influencing the stereochemical outcome of the cyclization. wikipedia.orgresearchgate.net For example, iridium complexes with chiral phosphane-oxazoline (phox) ligands have been shown to be effective catalysts for intramolecular Pauson-Khand reactions, yielding products with high enantioselectivities. researchgate.net Similarly, rhodium(I) catalysts with tunable ligands have expanded the versatility and scope of asymmetric PKRs. beilstein-institut.de

Table 1: Examples of Catalysts in Asymmetric Pauson-Khand Reactions

| Catalyst System | Reactants | Product Type | Key Features |

| [RhCl(CO)₂]₂ | 1,6-Enynes | Bicyclic Cyclopentenones | Catalytic, high yields under atmospheric CO pressure. researchgate.net |

| Ir(phox) Complexes | Enynes | Chiral Cyclopentenones | High enantioselectivities (>90% ee) achieved with low catalyst loading. researchgate.net |

| Chiral Titanocene Complexes | 1,6-Enynes | Bicyclo[3.3.0]octenones | Enantioselective construction with good functional group tolerance. illinois.edu |

The Nazarov cyclization is another fundamental reaction for synthesizing cyclopentenones, involving the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The reaction mechanism is initiated by the activation of the ketone by a protic or Lewis acid, generating a pentadienyl cation. wikipedia.orgthermofisher.com This cation then undergoes a conrotatory 4π-electrocyclization, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation. wikipedia.org Subsequent elimination and tautomerization yield the final cyclopentenone product. wikipedia.org

While classical Nazarov cyclizations often suffer from issues of regioselectivity and require stoichiometric amounts of acid, modern variants have addressed these limitations. organic-chemistry.org One significant advancement is the silicon-directed Nazarov cyclization. In this approach, a silicon group, such as a trimethylsilyl (B98337) (TMS) group, is placed on the dienone substrate to stabilize the intermediate β-carbocation, thereby controlling the position of the double bond in the product. organic-chemistry.orgorganic-chemistry.org

Enantioselective versions of the Nazarov cyclization have been developed using chiral Lewis acids, chiral Brønsted acids, and organocatalysts to control the direction of the conrotatory closure, although achieving high enantioselectivity can be challenging. organic-chemistry.orgnih.gov

Table 2: Key Features of Nazarov Cyclization Variants

| Cyclization Variant | Promoter/Catalyst | Substrate | Key Advantage |

| Classical Nazarov | Protic or Lewis Acid (stoichiometric) | Divinyl Ketone | Fundamental method for cyclopentenone synthesis. wikipedia.org |

| Silicon-Directed | Lewis Acid | Silyl-Substituted Divinyl Ketone | Directs regioselectivity of the double bond formation. organic-chemistry.org |

| Asymmetric Catalytic | Chiral Lewis Acids/Organocatalysts | Divinyl Ketone | Provides access to enantiomerically enriched cyclopentenones. nih.gov |

| Copper(II)-Mediated | Catalytic Copper(II) Complex | Divinyl Ketone | Allows for stereospecific synthesis of highly functionalized cyclopentenones. nih.gov |

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of cyclopentenone derivatives. acs.org These methods avoid the use of metals and often proceed under mild conditions. A notable example is the asymmetric Morita-Baylis-Hillman (MBH) reaction. acs.org In this reaction, a chiral phosphine (B1218219) catalyst can be used to facilitate the coupling of 2-cyclopenten-1-one with aldehydes to produce chiral allylic alcohols with high enantioselectivity. acs.org Planar chiral DMAP catalysts in the presence of a cocatalyst like MgI₂ have also been shown to be effective. organic-chemistry.org

Other organocatalytic strategies include intramolecular aldol condensations and Michael additions to construct the cyclopentenone ring enantioselectively. These reactions often utilize chiral amines or proline derivatives as catalysts to induce asymmetry.

Resolution techniques provide another avenue to obtain enantiomerically pure cyclopentenones from racemic mixtures. These methods can be broadly categorized into chemical and enzymatic resolutions. acs.orgacs.org

Chemical Resolution involves the derivatization of the racemic cyclopentenone with a chiral resolving agent to form a mixture of diastereomers. acs.org These diastereomers can then be separated by physical methods like chromatography. Subsequently, the resolving agent is cleaved to afford the enantiomerically pure cyclopentenone. For example, a racemic cyclopentenone was resolved using a chiral sulfoximine (B86345), which added to the enone to create a pair of separable diastereomers. acs.org

Enzymatic Resolution , particularly kinetic resolution, is a widely used and efficient method. acs.org Lipases are the most common enzymes employed for this purpose, often catalyzing the enantioselective acylation or hydrolysis of racemic hydroxylated cyclopentenone precursors. acs.orgresearchgate.net For instance, the enzymatic kinetic resolution of racemic 4-hydroxy-cyclopentenone using lipases can provide both the (R)- and (S)-enantiomers with high purity. researchgate.net This method is valued for its high enantioselectivity, mild reaction conditions, and environmental compatibility. acs.org Immobilized enzymes are also utilized to facilitate catalyst reuse and improve process efficiency. acs.org

Table 3: Comparison of Resolution Methods for Chiral Cyclopentenones

| Method | Principle | Example | Advantages |

| Chemical Resolution | Formation and separation of diastereomers using a chiral resolving agent. | Resolution of a cyclopentenone with a chiral sulfoximine. acs.org | Applicable when other enantioselective methods are unavailable; suitable for sensitive substrates. acs.org |

| Enzymatic Resolution | Enzyme-catalyzed kinetic resolution of a racemic mixture. | Lipase-catalyzed transacetylation or hydrolysis of 4-hydroxy-cyclopentenone. researchgate.net | High enantioselectivity, mild conditions, low toxicity, potential for enzyme reuse. acs.org |

Functionalization of Chiral Building Blocks

The synthesis of enantiomerically pure cyclopentenones can be effectively achieved by utilizing the "chiral pool," which consists of readily available, inexpensive chiral molecules from nature. nih.gov This approach involves modifying these existing chiral structures to construct the target cyclopentenone ring. acs.org

One strategy involves the use of chiral auxiliaries. For instance, menthol (B31143) has been employed as a chiral auxiliary to achieve the enantioselective synthesis of a cyclopentenone intermediate. acs.org In this method, the enol group of a 1,3-cyclopentanedione (B128120) derivative is condensed with menthol. acs.org The subsequent isopropylation reaction proceeds diastereoselectively, yielding a mixture of separable epimers, which can then be converted to the desired chiral cyclopentenone intermediate with good enantioselectivity. acs.org

Another powerful approach starts with chiral molecules where the stereochemistry is already embedded. Commercially available 2,3-O-isopropylidene-D-erythronolactone has been used as a starting point for a four-step synthesis of an enantiomerically pure chiral cyclopentenone building block. researchgate.net Key steps in this synthesis include a diastereoselective opening of the lactone ring and a rhodium-catalyzed carbenoid cyclization to form the cyclopentenone ring. researchgate.net

Furthermore, chirality transfer from optically active propargyl alcohols provides a pathway to asymmetric 2-cyclopentenones. researchgate.net These chiral alcohols can be converted into optically active cyclic enol carbonates. researchgate.net A Lewis acid-catalyzed decarboxylative Nazarov cyclization of these substrates then constructs the 4,5-disubstituted this compound ring, with the stereochemistry of the final product being directly controlled by the stereochemistry of the starting alcohol. researchgate.net

Stereo-Controlled Cycloaddition Reactions with Chiral Templates

Cycloaddition reactions offer a powerful method for constructing the cyclopentenone ring system with high stereocontrol. acs.orgscilit.com By employing chiral templates, the facial selectivity of the cycloaddition can be directed, leading to the formation of specific stereoisomers. orientjchem.org

The Diels-Alder/retro-Diels-Alder strategy using chiral anthracene (B1667546) templates is a notable example. orientjchem.org Chiral anthracenes, such as (S)-9-(1-methoxyethyl)anthracene, can be synthesized and used as templates in thermal Diels-Alder reactions with dienophiles like cyclopentene-3,5-dione. orientjchem.org These reactions have been shown to proceed with high regioselectivity, yielding the cyclo-adducts as single diastereomers. orientjchem.org The chiral auxiliary on the anthracene template effectively shields one face of the dienophile, directing the approach of the diene. orientjchem.organu.edu.au The resulting adducts can then be transformed, for example through hydrolysis and elimination, to furnish chiral cyclopentenone derivatives. orientjchem.org While studies on organomagnesium additions to these adducts were aimed at creating chiral cyclopentenone cores, they sometimes resulted in cleavage and elimination rather than the desired transformation. orientjchem.org

Table 1: Examples of Chiral Templates in Cycloaddition Reactions This table is generated based on the described research findings for illustrative purposes.

| Chiral Template | Dienophile | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| (S)-9-(1-methoxyethyl)anthracene | Cyclopentene-3,5-dione | Diels-Alder | High regio-selectivity, single diastereomer adduct | orientjchem.org |

| (R)-9-(1,2-dimethoxyethyl)anthracene | Cyclopentene-3,5-dione | Diels-Alder | High regio-selectivity, single diastereomer adduct | orientjchem.org |

| 9-(1R, 2R)-(1,2-dimethoxypropyl)anthracene | Cyclopentene-3,5-dione | Diels-Alder | High regio-selectivity, single diastereomer adduct | orientjchem.org |

Derivatization Strategies for 2-Cyclopenten-1-one

The 2-cyclopenten-1-one core is a highly reactive structure, with established methods for chemical modification at every position on the ring. thieme-connect.com Its versatility makes it a frequent substrate in various transformations, including 1,2-additions, 1,4-additions (Michael additions), cycloadditions, and functionalizations at the allylic and α-carbonyl positions. thieme-connect.comacs.org These reactions allow for the synthesis of a diverse array of substituted cyclopentenones.

Morita-Baylis-Hillman Reaction

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, catalyzed by a nucleophile like a tertiary amine or phosphine. wikipedia.orgnrochemistry.com For 2-cyclopenten-1-one, this reaction typically involves its α-position and an aldehyde electrophile. organic-chemistry.orgyoutube.com

A practical and efficient synthesis of 2-hydroxymethyl-2-cyclopenten-1-one utilizes the MBH reaction between 2-cyclopenten-1-one and formalin. organic-chemistry.org The choice of catalyst and solvent system is critical for the reaction's efficiency. organic-chemistry.org Studies have shown that tributylphosphine (B147548) or dimethylphenylphosphine (B1211355) are effective catalysts, with a mixed aqueous MeOH–CHCl₃ solvent system providing excellent yields in a short time frame. organic-chemistry.org This method represents a significant improvement over older procedures that required longer reaction times and larger quantities of reagents. organic-chemistry.org The asymmetric variant of the MBH reaction, using chiral catalysts, can produce chiral products with high enantiomeric excess. wikipedia.orgacs.org

Table 2: Effect of Catalyst and Solvent on the Morita-Baylis-Hillman Reaction of 2-Cyclopenten-1-one with Formalin Data extracted from Ito, H. et al., Synthesis, 2005. organic-chemistry.org

| Catalyst (mol%) | Solvent | Time | Yield (%) |

|---|---|---|---|

| PBu₃ (10) | MeOH–CHCl₃ (1:1) | 30 min | 97 |

| PBu₃ (10) | H₂O | 24 h | 12 |

| PBu₃ (10) | MeOH | 24 h | 51 |

| PBu₃ (10) | THF | 24 h | 41 |

| PMe₂Ph (10) | MeOH–CHCl₃ (1:1) | 1 h | 96 |

| DABCO (100) | No Solvent | 1 week | 49 |

Synthesis of 2-(1-Hydroxyalkyl)-2-cyclopenten-1-ones

Beyond the MBH reaction, other methods have been developed for the specific synthesis of 2-(1-hydroxyalkyl)-2-cyclopenten-1-ones. oup.com One efficient method involves the aldol reaction of a lithium enolate. oup.com This enolate is generated from the conjugate addition of tributylstannyllithium to 2-(phenylseleno)-2-cyclopenten-1-one. oup.com The subsequent reaction of this enolate with various aldehydes produces the corresponding 2-(1-hydroxyalkyl)-2-cyclopenten-1-ones in high yields. oup.com

This methodology can also be extended to asymmetric synthesis. oup.com When starting with a chiral precursor, such as chiral 4-[(t-butyldimethylsilyl)oxy]-2-(phenylseleno)-2-cyclopenten-1-one, the aldol reaction proceeds with significant 1,4-asymmetric induction, leading to chiral hydroxyalkylated cyclopentenones. oup.com

Synthesis of 2-Substituted 2-Cyclopenten-1-ones

A general method for preparing 2-substituted 2-cyclopenten-1-ones, such as 2-butyl-2-cyclopenten-1-one, involves the cyclization of 4-oxo-1-pentanals. oup.comamanote.com These precursor aldehydes are synthesized in several steps starting from 3-substituted 1,1-dimethoxy-2,4-pentadiones. oup.com This multi-step approach allows for the introduction of various alkyl or functionalized alkyl chains at the 2-position of the cyclopentenone ring. oup.com Another approach involves the dehydration and isomerization of 2-(1-hydroxyalkyl)cycloalkanones in the presence of an acid and a platinum group metal catalyst to yield 2-alkyl-2-cycloalken-1-ones. google.com

Biomimetic Derivatization

Biomimetic synthesis, which draws inspiration from biosynthetic pathways in nature, offers elegant and efficient routes to complex molecules. nih.gov A bioinspired synthesis of the natural product artemone was achieved starting from the chiral pool monoterpene (−)-linalool. nih.gov A key step in this synthesis is an organocatalyzed intramolecular Michael addition cascade of an enal intermediate, which is formed via the allylic oxidation of linalool. nih.gov This cascade reaction, catalyzed by a Hiyashi-Jørgensen organocatalyst, mimics a proposed biosynthetic cyclization and efficiently constructs the functionalized cyclopentane (B165970) ring of the target molecule. nih.gov

Reactivity and Reaction Mechanisms of 2 Cyclopenten 1 One

Electrophilic Nature and Addition Reactions

The conjugation between the C=C double bond and the C=O group in 2-Cyclopenten-1-one results in the delocalization of π-electrons across the system. Resonance structures illustrate that this delocalization leads to a partial positive charge not only on the carbonyl carbon but also on the β-carbon of the alkene. wikipedia.orglibretexts.org This electronic distribution renders the β-carbon electrophilic and susceptible to attack by nucleophiles. wikipedia.org Consequently, 2-Cyclopenten-1-one is a versatile electrophile that readily participates in various addition reactions. fishersci.cathermofisher.com While nucleophilic attack can occur at the carbonyl carbon (a 1,2-addition), the more common pathway for many nucleophiles is the attack at the β-carbon, known as a conjugate or 1,4-addition. libretexts.orglibretexts.org

Nucleophilic conjugate addition is a characteristic reaction of α,β-unsaturated carbonyl compounds like 2-Cyclopenten-1-one. wikipedia.orgwikipedia.org In this process, a nucleophile adds to the electrophilic β-carbon. The reaction mechanism involves the attack of the nucleophile on the β-carbon, which pushes the π-electrons of the double bond to form an enolate intermediate. This enolate is then protonated, typically during workup, to yield a substituted cyclopentanone (B42830). libretexts.org This class of reactions is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.

Organocopper reagents, particularly lithium diorganocuprates (R₂CuLi) known as Gilman reagents, are highly effective for delivering carbon nucleophiles in a 1,4-fashion to α,β-unsaturated ketones. wikipedia.orgwikipedia.org Unlike more reactive organometallic compounds like Grignard or organolithium reagents which tend to favor 1,2-addition to the carbonyl group, the "softer" nature of Gilman reagents leads to selective conjugate addition. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction of a Gilman reagent with 2-Cyclopenten-1-one introduces one of the 'R' groups from the cuprate (B13416276) to the β-carbon, resulting in the formation of a 3-substituted cyclopentanone after protonation of the intermediate lithium enolate. masterorganicchemistry.comrsc.org This method is widely used in organic synthesis for the precise construction of carbon skeletons. rsc.org

Table 1: Examples of Conjugate Addition of Gilman Reagents to Enones This table provides illustrative examples of the types of products formed from the reaction of Gilman reagents with α,β-unsaturated ketones.

| Michael Acceptor | Gilman Reagent | Product after Workup | Reference(s) |

|---|---|---|---|

| 2-Cyclopenten-1-one | Lithium dimethylcuprate ((CH₃)₂CuLi) | 3-Methylcyclopentanone | wikipedia.orgmasterorganicchemistry.com |

| Cyclohexen-2-one | Lithium diphenylcuprate ((C₆H₅)₂CuLi) | 3-Phenylcyclohexanone | wikipedia.org |

| 2-Cyclopenten-1-one | Lithium divinylcuprate ((CH₂=CH)₂CuLi) | 3-Vinylcyclopentanone | masterorganicchemistry.com |

The Michael reaction is a specific type of conjugate addition where the nucleophile is a stabilized carbanion, typically an enolate. wikipedia.orglibretexts.org For 2-Cyclopenten-1-one, this reaction provides a pathway to form 1,5-dicarbonyl compounds or other functionalized derivatives. libretexts.org The nucleophiles, known as Michael donors, are generally less basic than Gilman or Grignard reagents, favoring the thermodynamically controlled 1,4-addition pathway. organic-chemistry.org

Silyl (B83357) enol ethers, which are neutral enol equivalents, can act as Michael donors in the presence of a Lewis acid catalyst. acs.orgnih.gov The Lewis acid activates the 2-Cyclopenten-1-one, making it more electrophilic and facilitating the attack by the silyl enol ether. This variant, known as the Mukaiyama-Michael addition, is a valuable method for carbon-carbon bond formation under relatively mild conditions. Similarly, siloxanes can also be employed as nucleophiles in conjugate additions to 2-Cyclopenten-1-one. fishersci.cathermofisher.com

Building upon the principles of the Michael reaction, more complex molecular architectures can be assembled through sequential or tandem reactions. One such strategy involves the use of an enantioenriched Michael adduct as a substrate for a second Michael addition. For instance, an initial asymmetric Michael addition to a prochiral starting material can generate a chiral adduct. This adduct, which already contains a defined stereocenter, can then act as the Michael acceptor in a subsequent reaction. The pre-existing stereochemistry in the molecule can influence the stereochemical outcome of the second addition, a phenomenon known as substrate-controlled diastereoselection. This approach allows for the construction of molecules with multiple stereocenters in a controlled manner. A notable application involves intramolecular Michael additions, where a tethered nucleophile attacks a cyclopentenone ring, leading to the formation of fused or bridged bicyclic systems, as seen in certain annulation strategies. acs.org

Nucleophilic Conjugate Additions

Cycloaddition Reactions

In addition to its role as an electrophile in addition reactions, the alkene moiety of 2-Cyclopenten-1-one can participate in cycloaddition reactions. wikipedia.org These reactions involve the concerted or stepwise formation of two new sigma bonds to create a cyclic product. wikipedia.org While 2-Cyclopenten-1-one can act as a dienophile in [4+2] Diels-Alder reactions, it is also a key substrate in photochemical [2+2] cycloadditions. fishersci.cawikipedia.org

Photochemical [2+2] cycloaddition is a powerful method for synthesizing four-membered rings, which are often difficult to access through other means. researchgate.netlibretexts.org When 2-Cyclopenten-1-one is irradiated with UV light in the presence of an alkene, a [2+2] cycloaddition can occur between the C=C bond of the enone and the C=C bond of the alkene. wikipedia.org This reaction typically proceeds in a non-concerted, stepwise fashion. wikipedia.org

The mechanism is understood to begin with the photoexcitation of the 2-Cyclopenten-1-one from its electronic ground state to a singlet excited state (S₁). wikipedia.org This is followed by a rapid intersystem crossing to a more stable triplet excited state (T₁). The triplet enone then interacts with the ground-state alkene to form an exciplex, which evolves into a 1,4-diradical intermediate. Subsequent spin inversion and ring closure of this diradical yield the cyclobutane (B1203170) ring, resulting in a bicyclo[3.2.0]heptan-2-one skeleton. wikipedia.orgcapes.gov.brcdnsciencepub.com These reactions are valuable in synthetic organic chemistry for creating strained bicyclic systems that can serve as intermediates for more complex molecules. researchgate.net

Table 2: Examples of Photochemical [2+2] Cycloaddition with 2-Cyclopenten-1-one This table shows representative products from the photochemical reaction of 2-cyclopenten-1-one with various alkenes.

| Alkene Partner | Cycloaddition Product | Key Features | Reference(s) |

|---|---|---|---|

| Ethylene | Bicyclo[3.2.0]heptan-2-one | Formation of the parent bicyclic system | wikipedia.orgcdnsciencepub.com |

| Cyclopentene (B43876) | Tricyclo[5.3.0.0²,⁶]decan-8-one | Fused tricyclic system formed | researchgate.net |

| 1-Hexyne | 6-Butylbicyclo[3.2.0]hept-6-en-2-one | Addition to an alkyne, retains a double bond | capes.gov.br |

Diels-Alder Reactions

As an α,β-unsaturated ketone, 2-Cyclopenten-1-one is an effective dienophile in Diels-Alder reactions, a class of pericyclic reactions that form a six-membered ring. wikipedia.orgwikipedia.org This reactivity allows for the construction of complex polycyclic systems. wikipedia.org The reaction involves the [4+2] cycloaddition of a conjugated diene to the electron-deficient double bond of the cyclopentenone. wikipedia.org

The reactivity of 2-cyclopenten-1-one as a dienophile is influenced by ring strain. nih.govcomporgchem.com It is significantly more reactive than 2-cyclohexenone but less reactive than the highly strained cyclobutenone in thermally driven Diels-Alder reactions. nih.govcomporgchem.com For instance, the uncatalyzed reaction of cyclopentadiene (B3395910) with 2-cyclopenten-1-one was reported to be only 40% complete after 36 hours at 150 °C. nih.gov

To enhance reactivity and control selectivity, Lewis acids are frequently employed as catalysts. wikipedia.orgmdpi.com Lewis acids coordinate to the carbonyl oxygen of the cyclopentenone, which increases the electrophilicity of the double bond and lowers the activation energy of the reaction. acs.org A study on the Lewis acid-catalyzed Diels-Alder reaction between 2-cyclopenten-1-one and the electron-rich Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) highlighted both the potential and the challenges of this approach. While the reaction can be promoted by various Lewis acids, a significant side reaction is the isomerization of the double bond in the resulting adduct, which can limit the practicability of 2-cyclopentenone in some cases. researchgate.netresearchgate.net

Research has explored various conditions for this reaction, with results summarized in the table below.

| Lewis Acid Catalyst | Solvent | Temperature (°C) | Conversion (%) | Product(s) |

|---|---|---|---|---|

| ZnCl₂ (10 mol%) | CH₂Cl₂ | 0 | 95 | Mixture of Isomers |

| MgBr₂·OEt₂ (10 mol%) | CH₂Cl₂ | 0 | 95 | Mixture of Isomers |

| Eu(fod)₃ (10 mol%) | CH₂Cl₂ | 0 | 95 | Mixture of Isomers |

| TiCl₄ (10 mol%) | CH₂Cl₂ | -78 | 95 | Mixture of Isomers |

Furthermore, excellent regio- and diastereoselectivity have been achieved in microwave-assisted Diels-Alder reactions between 2-cyclopenten-1-one and chiral anthracene (B1667546) templates. researchgate.net

[4+2] Annulations

Beyond traditional Diels-Alder reactions, 2-cyclopenten-1-one participates in other formal [4+2] annulation processes. These reactions are valuable for constructing bicyclic scaffolds from non-diene starting materials.

A notable example is the asymmetric [4+2] annulation of 2-cyclopenten-1-one with activated alkenes, such as benzylidene-malononitriles, to create chiral bicyclo[2.2.1]heptane (norcamphor) frameworks. rsc.org This transformation is achieved through a cooperative catalysis system involving a chiral amine (a derivative of diphenylprolinol) and a thiol co-catalyst (2-mercaptobenzoic acid). rsc.org The reaction proceeds with α′,β-regioselectivity, where the enamine intermediate, formed between the cyclopentenone and the chiral amine, acts as the four-atom component, and the activated alkene serves as the two-atom partner. rsc.org The thiol co-catalyst was found to significantly enhance the reactivity compared to systems using only the chiral amine. rsc.org

This method provides access to multifunctional chiral products in high yields and with excellent enantioselectivities, as detailed in the following table.

| Alkene Partner (ArCH=C(CN)₂) Ar Substituent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Phenyl | 95 | >20:1 | 94 |

| 4-Nitrophenyl | 99 | >20:1 | 96 |

| 4-Chlorophenyl | 98 | >20:1 | 95 |

| 2-Naphthyl | 92 | >20:1 | 96 |

| 2-Thienyl | 91 | >20:1 | 93 |

Stereoselective Transformations

The enone functionality of 2-cyclopenten-1-one allows for a wide range of stereoselective transformations, making it a valuable building block in asymmetric synthesis. orientjchem.orgacs.org Key reactions include additions to the double bond, such as cyclopropanations, aziridinations, and epoxidations, which create new stereocenters. thieme-connect.com

Cyclopropanations

The stereoselective cyclopropanation of 2-cyclopenten-1-one yields bicyclo[3.1.0]hexanone derivatives, which are common motifs in natural products. A primary method for achieving this with α,β-unsaturated carbonyl compounds is the Michael-Initiated Ring Closure (MIRC) reaction. researchgate.net This process typically involves the conjugate addition of a nucleophile (the Michael donor), which also contains a leaving group, to the enone. The resulting enolate then undergoes an intramolecular nucleophilic substitution to close the three-membered ring.

For asymmetric versions of this reaction, organocatalysis has proven effective. Chiral phase-transfer catalysts or chiral organocatalysts, such as cinchona alkaloid derivatives, can be used to control the stereochemistry of the initial Michael addition, leading to the formation of cyclopropane (B1198618) products with high enantiomeric excess. wiley-vch.de

Aziridinations

Stereoselective aziridination of 2-cyclopenten-1-one provides access to chiral aziridinyl ketones, versatile intermediates for the synthesis of nitrogen-containing compounds. thieme-connect.com Similar to cyclopropanation, a common strategy for electron-deficient alkenes is an aza-Michael addition followed by intramolecular cyclization. nih.gov

In this approach, a nitrogen nucleophile, such as an amine or an azide (B81097) equipped with a suitable leaving group, adds to the β-carbon of the cyclopentenone. The subsequent intramolecular ring closure by the generated enolate displaces the leaving group to form the aziridine (B145994) ring. The stereoselectivity of the process can be controlled through the use of chiral catalysts, including chiral Brønsted acids or metal complexes, which activate the enone and direct the approach of the nitrogen nucleophile. nih.gov

Epoxidations

The epoxidation of 2-cyclopenten-1-one must account for the electron-deficient nature of its double bond. Standard electrophilic epoxidizing agents are often ineffective. Consequently, nucleophilic epoxidation is the preferred method. thieme-connect.comwikipedia.org This reaction typically involves the conjugate addition of a peroxide nucleophile, such as hydrogen peroxide or tert-butyl hydroperoxide under basic conditions, to the enone. wikipedia.org The resulting enolate then attacks the peroxide oxygen in an intramolecular fashion, forming the epoxide and expelling a leaving group. wikipedia.org Asymmetric induction can be achieved by using metal peroxides modified with chiral ligands. wikipedia.org

An alternative, highly effective strategy for the asymmetric epoxidation involves a two-step process:

Selective Reduction: The carbonyl group of 2-cyclopenten-1-one is selectively reduced to the corresponding allylic alcohol, 2-cyclopenten-1-ol (B1584729).

Sharpless Asymmetric Epoxidation: The resulting allylic alcohol is then subjected to Sharpless epoxidation conditions. This reaction uses a titanium isopropoxide catalyst, tert-butyl hydroperoxide as the oxidant, and a chiral diethyl tartrate (DET) ligand. youtube.com The hydroxyl group of the allylic alcohol directs the catalyst, allowing for highly predictable and controlled delivery of the oxygen atom to one face of the double bond. The choice of the (+)- or (-)-DET ligand determines which enantiomer of the epoxide is formed. youtube.com

Oxidation and Reduction Reactions

The oxidation and reduction of 2-cyclopenten-1-one can be controlled to selectively target the carbonyl group or the carbon-carbon double bond.

Reduction Reactions

The reduction of 2-cyclopenten-1-one can lead to three different products: 2-cyclopenten-1-ol (via 1,2-reduction of the carbonyl), cyclopentanone (via 1,4-reduction of the alkene), or cyclopentanol (B49286) (via complete reduction). The outcome is highly dependent on the choice of reducing agent.

A systematic study of the reaction with various complex metal hydrides revealed that aluminum hydride (AlH₃) is a particularly selective reagent for the 1,2-reduction of the carbonyl group. acs.org In contrast, reagents like lithium aluminum hydride (LiAlH₄) often lead to mixtures or complete reduction, while sodium borohydride (B1222165) (NaBH₄) can favor 1,4-addition in the presence of certain additives. acs.org

| Reducing Agent | Solvent | Product Distribution (%) | |

|---|---|---|---|

| 2-Cyclopenten-1-ol (1,2-Reduction) | Cyclopentanone (1,4-Reduction) | ||

| Aluminum Hydride (AlH₃) | THF | 99 | 1 |

| Lithium tri-sec-butylborohydride | THF | 2 | 98 |

| Diisobutylaluminum Hydride (DIBAL-H) | Toluene | 98 | 2 |

| Lithium Aluminum Hydride (LiAlH₄) | Ether | 89 | 11 |

| Sodium Borohydride (NaBH₄) | Ethanol (B145695) | 72 | 28 |

Oxidation Reactions

While the double bond of 2-cyclopenten-1-one can be oxidized via reactions like epoxidation, other oxidative transformations are less common. The synthesis of 2-cyclopenten-1-one itself often involves an oxidation step. For instance, cyclopentanones can be converted to 2-cyclopenten-1-ones via Saegusa–Ito oxidation, and cyclic allylic alcohols can be oxidized to the corresponding enone. wikipedia.org

Ozonolysis (Anomalous Ozonolysis)

The ozonolysis of alkenes is an organic reaction that cleaves unsaturated carbon-carbon double bonds using ozone (O₃). wikipedia.orgquora.com Typically, this reaction proceeds through the formation of an unstable primary ozonide (molozonide), which then rearranges into a more stable ozonide intermediate (a trioxolane). wikipedia.orgmsu.edumasterorganicchemistry.com Subsequent work-up of the ozonide determines the final products, which are typically aldehydes, ketones, or carboxylic acids. wikipedia.orgmasterorganicchemistry.com

However, α,β-unsaturated ketones like 2-Cyclopenten-1-one are known to undergo "anomalous ozonolysis." This type of reaction is characterized by an additional cleavage of a carbon-carbon single bond adjacent to the original double bond, which can lead to products with fewer carbon atoms than expected from a standard ozonolysis mechanism. Research on the ozonolysis of 2-methyl-2-cyclopenten-1-one, a derivative of 2-cyclopenten-1-one, demonstrates this phenomenon, where the major product results from steps that are distinct from typical alkene ozonolysis. The reaction is generally defined by the cleavage of both the σ and π bonds of the alkene through oxidation with ozone.

The general mechanism, proposed by Rudolf Criegee in 1953, involves a 1,3-dipolar cycloaddition of ozone to the alkene to form the molozonide. wikipedia.orgmsu.edu This is followed by a retro-1,3-dipolar cycloaddition to yield a carbonyl compound and a carbonyl oxide (Criegee intermediate). These two fragments then recombine in another 1,3-dipolar cycloaddition to form the trioxolane ozonide. wikipedia.org In anomalous cases involving specific substrates like α,β-unsaturated ketones, this pathway can be altered, leading to different cleavage patterns.

Hydrogenation Reactions

Hydrogenation is a chemical reaction that results in an addition of hydrogen (H₂), usually to unsaturated bonds like alkenes and alkynes. quora.com In the context of 2-Cyclopenten-1-one, this typically involves the reduction of the carbon-carbon double bond, the carbonyl group, or both. The selectivity of the hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions.

Catalytic hydrogenation is a heterogeneous process that occurs on the surface of a solid catalyst. openstax.org The most common catalysts for alkene hydrogenation are platinum (Pt) and palladium (Pd). openstax.org Palladium is often used as a fine powder supported on charcoal (Pd/C), while platinum is frequently used as platinum dioxide (PtO₂), known as Adams' catalyst. openstax.org The reaction mechanism involves the adsorption of H₂ onto the catalyst surface, followed by the complexation of the alkene to the metal. The hydrogen atoms are then inserted into the double bond, typically with syn stereochemistry, meaning both hydrogens add to the same face of the double bond. openstax.org

For α,β-unsaturated ketones, selective hydrogenation of the C=C double bond is often desired. Studies on the hydrogenation of functionalized this compound derivatives have shown that the double bond can be reduced with high facial selectivity using catalysts like wet Pd/C in methanol (B129727) or PtO₂ in acetic acid. nih.gov Similarly, research on 2-cyclohexen-1-one, a six-membered ring analogue, demonstrated that hydrogenation over a Pt-MCM-41 catalyst can produce cyclohexanone (B45756) with 100% selectivity. researchgate.net Ruthenium (II) catalysts with bidentate phosphine (B1218219) ligands have also been developed for the asymmetric hydrogenation of cyclopentenone derivatives. wipo.int

| Catalyst | Substrate Type | Key Finding | Reference |

|---|---|---|---|

| Pd/C, PtO₂ | Functionalized 2-cyclopentenones | Effectively reduces the C=C double bond with high facial selectivity. | nih.gov |

| Pt-MCM-41 | 2-Cyclohexen-1-one | Achieves 100% selectivity for the hydrogenation of the C=C double bond. | researchgate.net |

| Ruthenium(II) with bidentate phosphines | Cyclopentenone derivatives | Used for asymmetric hydrogenation to produce specific isomers. | wipo.int |

| Palladium(II) salts (e.g., PdCl₂) | Cyclopentene | Used in the oxidation of cyclopentene to cyclopentanone, a related reaction. | researchgate.net |

OH Radical Reactions

The hydroxyl radical (•OH) is a highly reactive oxidant that plays a significant role in atmospheric chemistry. nih.govrsc.org The reaction between OH radicals and 2-cyclopenten-1-one has been investigated to understand its atmospheric fate and reactivity. These reactions have been studied in quasi-static reaction cells over a range of temperatures (300–500 K) and at low pressures. nih.govnih.govacs.org

Kinetic studies, using techniques like pulsed laser photolysis to generate OH radicals and laser-induced fluorescence to monitor their concentration, have determined the rate coefficients for this reaction. nih.govnih.govacs.org At room temperature, the rate coefficient for the reaction of OH with 2-cyclopenten-1-one is significantly faster than with the saturated analogue, cyclopentanone. nih.govacs.org

The reaction is proposed to proceed through two primary mechanisms: hydrogen abstraction and OH addition. nih.govnih.govacs.org Computational studies using potential energy surfaces (PES) suggest that the reaction begins with the barrierless formation of a pre-reactive complex. nih.govacs.org From this complex, the reaction can proceed via OH addition to the carbon-carbon double bond or through the abstraction of a hydrogen atom, forming resonance-stabilized radical products. nih.govnih.govacs.org

| Compound | Rate Coefficient (k) at Room Temp. (cm³ s⁻¹) | Reference |

|---|---|---|

| 2-Cyclopenten-1-one | 1.2 (±0.1) × 10⁻¹¹ | nih.govnih.govacs.org |

| 2-Methyl-2-cyclopenten-1-one | 1.7 (±0.2) × 10⁻¹¹ | nih.govnih.govacs.org |

| 3-Methyl-2-cyclopenten-1-one (B1293772) | 4.4 (±0.7) × 10⁻¹² | nih.govnih.govacs.org |

| Cyclopentanone (for comparison) | 2.9 (±0.6) × 10⁻¹² | nih.govacs.org |

The temperature dependence of the rate coefficient for 2-cyclopenten-1-one can be described by the modified Arrhenius expression: k(T) = 1.2 × 10⁻¹¹ (T/300)⁰.²⁶ exp(6.7 kJ mol⁻¹/R {1/T – 1/300}) cm³ s⁻¹ nih.govnih.govacs.org

Thermal Decomposition and Pyrolysis Pathways

The thermal decomposition of 2-cyclopenten-1-one is of interest, particularly because it is a component found in the bio-oil produced from the pyrolysis of biomass. nih.govacs.org Understanding its decomposition at high temperatures is crucial for developing and refining biofuels. nih.govmorressier.com Studies have combined gas-phase pyrolysis experiments in microtubular reactors at temperatures between 1000 K and 1400 K with computational analysis to identify decomposition pathways and products. nih.govacs.orgresearchgate.netosti.gov

Unimolecular Decomposition Channels

Computational studies have identified several unimolecular decomposition channels for 2-cyclopenten-1-one. nih.govacs.orgresearchgate.net These pathways are initiated by the high thermal energy causing the molecule to rearrange and fragment. Five distinct channels have been proposed:

Pathway 1: Involves a hydrogen atom migration, leading to the formation of prop-2-enylketene. nih.govresearchgate.net

Pathway 2: A different hydrogen atom migration (from C4 to C5) followed by a C–C bond rupture results in prop-1-enylketene. nih.govacs.orgresearchgate.net

Pathway 3: A third hydrogen migration pathway also produces a conformation of prop-2-enylketene. nih.govresearchgate.net

Pathway 4: This pathway involves the simultaneous breaking of two C–C bonds. This forms a high-energy cyclopropenone intermediate, which subsequently decomposes into smaller, stable molecules like ethylene, acetylene, and carbon monoxide. nih.govacs.orgresearchgate.net

Pathway 5: A multi-step mechanism has been identified that leads to the formation of acrolein and acetylene. nih.govacs.orgresearchgate.net

Formation of Byproducts

Experimental analysis using matrix-isolation Fourier-transform infrared spectroscopy (FTIR) has identified numerous byproducts from the pyrolysis of 2-cyclopenten-1-one. nih.govacs.orgmorressier.comresearchgate.net Many of these products can be directly linked to the proposed unimolecular decomposition channels. nih.govacs.org The formation of propargyl radicals is particularly noteworthy as it suggests that 2-cyclopenten-1-one could be a precursor to soot formation in high-temperature environments like combustion engines. morressier.com

| Byproduct | Chemical Formula | Reference |

|---|---|---|

| Carbon Monoxide | CO | nih.govacs.orgmorressier.comresearchgate.net |

| Ketene | C₂H₂O | nih.govacs.orgresearchgate.net |

| Acetylene | C₂H₂ | nih.govacs.orgmorressier.comresearchgate.net |

| Ethylene | C₂H₄ | nih.govacs.orgmorressier.comresearchgate.net |

| Acrolein | C₃H₄O | nih.govacs.orgmorressier.comresearchgate.net |

| Propene | C₃H₆ | nih.govacs.orgmorressier.comresearchgate.net |

| Propyne | C₃H₄ | nih.govacs.orgresearchgate.net |

| Vinylacetylene | C₄H₄ | nih.govacs.orgmorressier.comresearchgate.net |

| Prop-1-enylketene / Prop-2-enylketene | C₅H₆O | nih.govacs.orgresearchgate.net |

| Propargyl Radical | •C₃H₃ | nih.govacs.orgmorressier.comresearchgate.net |

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the analysis of 2-Cyclopenten-1-one, offering detailed information about its molecular framework and electron distribution.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, has been crucial in characterizing the molecular structure of 2-Cyclopenten-1-one. The molecule's planar skeleton in the ground state is a result of the conjugation between the carbonyl (C=O) and vinyl (C=C) groups. researchgate.net

Far-infrared spectral analysis of 2-Cyclopenten-1-one and its deuterated isotopomers identified a series of ring-puckering bands. aip.org The fundamental puckering frequency for the primary isotopic species (d₀) was observed at 94.4 cm⁻¹. aip.org Additionally, bands related to ring-twisting transitions have been identified in the 280–290 cm⁻¹ region. aip.org Vapor-phase Raman spectroscopy has also been used, showing a ring-puckering frequency value of 208 cm⁻¹, which is consistent with theoretical calculations. researchgate.net These spectroscopic findings confirm that the molecule possesses a planar skeleton. aip.org

| Vibrational Mode | Technique | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Ring-Puckering (Fundamental) | Far-Infrared | 94.4 | aip.org |

| Ring-Twisting | Far-Infrared | 280–290 | aip.org |

| Ring-Puckering | Raman (Vapor-Phase) | 208 | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the 2-Cyclopenten-1-one molecule.

The ¹H NMR spectrum exhibits distinct signals for the vinylic and aliphatic protons. chemicalbook.comacs.org The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the anisotropy of the double bond. chemicalbook.com

| Proton Assignment | Chemical Shift (ppm) in CCl₄ | Chemical Shift (ppm) in CDCl₃ | Reference |

|---|---|---|---|

| H-3 (vinylic) | 7.63 | 7.749 | chemicalbook.com |

| H-2 (vinylic) | 6.11 | 6.205 | chemicalbook.com |

| H-4 (allylic CH₂) | 2.64 | 2.704 | chemicalbook.com |

| H-5 (aliphatic CH₂) | 2.24 | 2.360 | chemicalbook.com |

The ¹³C NMR spectrum complements the proton data, showing characteristic resonances for the carbonyl carbon, the two sp²-hybridized carbons of the double bond, and the two sp³-hybridized carbons of the ring.

| Carbon Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|

| C1 (C=O) | 209.7 | chemicalbook.com |

| C3 | 165.2 | chemicalbook.com |

| C2 | 134.8 | chemicalbook.com |

| C4 | 34.4 | chemicalbook.com |

| C5 | 26.0 | chemicalbook.com |

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Cyclopenten-1-one reveals a distinct fragmentation pattern under electron ionization. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 82, corresponding to its molecular weight. nih.gov The primary fragmentation pathways lead to several characteristic ions.

| Mass-to-Charge (m/z) | Relative Intensity | Reference |

|---|---|---|

| 82 | 99.99 | nih.gov |

| 53 | 38.30 | nih.gov |

| 27 | 31.50 | nih.gov |

| 26 | 19.80 | nih.gov |

| 50 | 10.80 | nih.gov |

Cavity Ringdown Spectroscopy (CRDS) is a highly sensitive technique used to observe very weak absorptions, such as spin-forbidden electronic transitions. researchgate.netwikipedia.org This method has been applied to study the T₁ ← S₀ (triplet-singlet) transition of 2-Cyclopenten-1-one in the gas phase. researchgate.netacs.org The origin band for this transition was recorded at 25,963.55 cm⁻¹ for the undeuterated molecule. researchgate.net Analysis of the CRDS spectrum, which shows about 50 vibronic transitions, provides detailed information about the geometry and vibrational frequencies of the molecule in its lowest triplet (T₁) excited state. researchgate.net

High-resolution Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) spectroscopy has been employed to probe the photoionization dynamics of 2-Cyclopenten-1-one. acs.org This technique precisely determined the adiabatic ionization energy (AIE) to be 9.3477 ± 0.0004 eV (75,395 ± 3 cm⁻¹). acs.org The VUV-MATI spectrum, in conjunction with Franck-Condon fitting, revealed a significant change in molecular geometry upon ionization. While the neutral molecule in its ground state (S₀) has a planar Cₛ symmetry, the resulting cation (D₀) adopts a twisted C₁ symmetry. acs.org This geometric change is attributed to the removal of an electron from a nonbonding orbital on the carbonyl oxygen that interacts with sigma orbitals in the molecular plane. acs.org

Computational Chemistry Applications

Computational chemistry plays a vital role in complementing and interpreting experimental spectroscopic data for 2-Cyclopenten-1-one. nih.govacs.org Ab initio and Density Functional Theory (DFT) calculations have been extensively used to predict molecular structures, vibrational frequencies, and electronic properties. researchgate.netacs.orgresearchgate.net

For instance, DFT calculations at the B3LYP/6-311++G** level have been used to investigate unimolecular thermal decomposition pathways. acs.org These calculations confirm that the ground-state geometry is nearly planar. acs.org Other studies have used DFT (B3LYP/6-31+G(d,p)) to calculate structures and vibrational frequencies for the ground (S₀), first singlet excited (S₁), and first triplet excited (T₁) states. researchgate.net

A hybrid computational approach, combining Coupled Cluster (CCSD(T)) methods for harmonic frequencies with anharmonic corrections from DFT, has proven highly accurate. nih.govnih.gov This CC/DFT method predicted fundamental frequencies for the T₁(n, π*) state that deviated by an average of only 8 cm⁻¹ from experimentally measured values, validating its predictive power for the spectroscopic properties of such molecules. nih.gov These computational models are essential for assigning complex spectra and understanding the dynamics of excited states. acs.orgnih.govnih.gov

An in-depth examination of the chemical compound 2-Cyclopenten-1-one is presented below, focusing on its analysis through advanced spectroscopic and computational chemistry methodologies.

Spectroscopic Analysis and Computational Chemistry Studies

Spectroscopic and Computational Insights

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of 2-Cyclopenten-1-one (2CP). These computational methods allow for detailed analysis of the molecule's electronic structure, geometry, and vibrational characteristics.

Computational studies have established that 2-Cyclopenten-1-one in its ground electronic state (S₀) possesses a planar Cₛ symmetry, a feature stabilized by the conjugation between the double bond and the carbonyl group. researchgate.net Geometry optimizations using DFT methods, such as B3LYP with the 6-311+G** basis set, have been performed to determine the precise structural parameters. researchgate.net These calculations provide data on bond lengths and angles that are in good agreement with experimental findings. For instance, full geometry optimization has been carried out at the B3LYP/6-311+G** level, reproducing the results of earlier studies. researchgate.net The planarity of the ring and the in-plane nature of the carbonyl group are retained in the excited singlet state S₁(n, π*), but not in the triplet states. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of Ground State 2-Cyclopenten-1-one using DFT (B3LYP/6-311+G ) and MP2/cc-pVTZ Methods** This table is interactive. Click on headers to sort.

| Parameter | B3LYP/6-311+G** (Å) | MP2/cc-pVTZ (Å) |

|---|---|---|

| C=O Bond Length | Data not available in search results | Data not available in search results |

| C=C Bond Length | Data not available in search results | Data not available in search results |

| C-C Bond Lengths | Data not available in search results | Data not available in search results |

Note: Specific bond length values were not detailed in the provided search snippets, but the methods for their calculation were confirmed. researchgate.net

DFT calculations are instrumental in predicting the vibrational frequencies of 2-Cyclopenten-1-one. Theoretical harmonic frequencies are typically calculated and then scaled to improve agreement with experimental data from infrared (IR) and Raman spectroscopy. researchgate.net For the ground state, scaled MP2/cc-pVTZ model IR spectra show very good matching with experimental spectra. researchgate.net A scaling factor of 0.978 is often applied for most modes, with a different factor (0.942) used for C-H stretching modes above 3000 cm⁻¹. researchgate.net These calculations are crucial for assigning vibrational bands observed in experimental spectra to specific molecular motions. researchgate.net For example, studies have identified and assigned frequencies for ring-twisting, carbonyl deformations, and ring-bending modes. researchgate.net

Table 2: Comparison of Experimental and Scaled Calculated Vibrational Frequencies (cm⁻¹) for Ground State 2-Cyclopenten-1-one This table is interactive. Click on headers to sort.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Scaled MP2/cc-pVTZ Frequency (cm⁻¹) |

|---|---|---|

| Ring-Twisting (ν₂₉) | 238.9 | Matching data not available |

| Out-of-plane C=O deformation (ν₂₈) | 431.8 | Matching data not available |

| In-plane C=O deformation (ν₁₉) | 346.2 | Matching data not available |

| Ring-Bending (ν₃₀) | 36.5 | Matching data not available |

Keto-enol tautomerism is a fundamental process in carbonyl chemistry where an equilibrium exists between the keto form and its corresponding enol isomer. libretexts.orgmasterorganicchemistry.com For 2-Cyclopenten-1-one, the keto form is the dominant and more stable tautomer. Computational studies using DFT can quantify the energy difference between tautomers and the energy barrier for the interconversion. orientjchem.org Although specific DFT studies on the tautomerism of 2-Cyclopenten-1-one were not detailed in the provided results, research on analogous systems like 1,2-cyclodiones shows that DFT (e.g., M06-2X/6-311G++**) is used to investigate the influence of ring size and substituents on tautomeric stability. researchgate.net In such studies, the keto-enol form is favored in five-membered rings, and the relative stability is determined by calculating the change in Gibbs free energy. researchgate.net For simple α,β-unsaturated ketones like 2-cyclopentenone, the keto form is generally favored due to the stability of the conjugated system and the strong carbonyl bond. masterorganicchemistry.com

The potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing insight into its conformational flexibility. For 2-Cyclopenten-1-one, the ground state is planar. researchgate.net However, its excited states exhibit non-planar geometries. The T₁(n, π) triplet state, for instance, has a puckered conformation. researchgate.netresearchgate.net DFT calculations (B3LYP/6-311+G**) have been used to investigate the PES of this state, revealing a small ring-puckering barrier of 8 cm⁻¹. researchgate.net A more significant barrier of 999 cm⁻¹ is calculated for the T₂(π, π) state. researchgate.net A potential-energy function of the form V = ax⁴ + bx² has been fitted to the ring-bending energy levels for the T₁ state to determine the barrier to planarity, which was found to be between 42.0 and 43.5 cm⁻¹. researchgate.net

For higher accuracy, particularly for excited states and as a benchmark for DFT methods, more sophisticated quantum-chemical calculations like the coupled-cluster singles and doubles (CCSD) and with perturbative triples (CCSD(T)) methods are employed. researchgate.netnih.gov These methods have been used to calculate geometries, vibrational frequencies, and excitation energies for the ground and three lowest electronic excited states of 2-Cyclopenten-1-one. researchgate.netresearchgate.net

A hybrid method, termed CC/DFT, combines the accuracy of CCSD(T) for harmonic frequencies with anharmonic corrections from DFT. nih.govacs.org This approach has been successfully applied to the T₁(n, π*) state of this compound, predicting fundamental frequencies that deviate by an average of only 8 cm⁻¹ from experimentally measured values. nih.govacs.org EOM-EE-CCSD (Equation-of-Motion Excitation Energies Coupled Cluster Singles and Doubles) has also been used to determine the minimum-energy structures for the lowest triplet states. acs.org

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular reactions in the gas phase. github.io It is often combined with a master equation approach to account for the effects of pressure and collisional energy transfer on reaction kinetics. arxiv.org The master equation is a set of differential equations that describes the time evolution of the population of molecules in different energy states. github.io

This framework allows for the calculation of pressure-dependent rate coefficients for isomerization and dissociation reactions. github.ioarxiv.org The process involves several key components:

Density of States (ρ(E,J)) : Calculation of the number of quantum states at a given energy (E) and angular momentum (J) for the reactant molecule. github.io

Microcanonical Rate Coefficient (k(E,J)) : The rate constant for reaction at a specific energy and angular momentum, calculated using RRKM theory. github.io

Collisional Energy Transfer : Modeling how collisions with a bath gas change the energy distribution of the reactant molecules. arxiv.org

While RRKM-based master equation modeling is a powerful tool for studying reaction dynamics, specific applications of this method to the reaction kinetics of 2-Cyclopenten-1-one were not found in the search results. github.ioacs.org However, it is the standard theoretical approach for analyzing such unimolecular processes in detail. arxiv.orgacs.org

Applications in Advanced Organic Synthesis

Building Blocks for Complex Molecules

The inherent reactivity and structural framework of 2-Cyclopenten-1-one have established it as a cornerstone in the synthesis of numerous natural products and their analogues.

Prostaglandins (B1171923), a class of lipid compounds with significant physiological effects, are structurally characterized by a substituted cyclopentane (B165970) ring. wikipedia.org The 2-Cyclopenten-1-one core is a common feature in many prostaglandins and serves as a key intermediate in their synthesis. wikipedia.orgdigitellinc.com Synthetic chemists have leveraged this structural similarity to develop numerous efficient routes to prostaglandins and their analogues. rsc.org

A predominant strategy involves the conjugate addition of organometallic reagents to α,β-unsaturated cyclopentenones to introduce one of the characteristic side chains of the prostaglandin (B15479496) molecule. nih.gov For instance, the synthesis of Prostaglandin F2α, a major focus of synthetic efforts for decades, often utilizes a derivative of cyclopentenone known as the Corey lactone. rsc.org Modern approaches continue to refine this process, aiming for concise and scalable chemoenzymatic methods. rsc.org The synthesis of (−)-prostaglandin E2 methyl ester has been achieved through the resolution of a functionalized cyclopentenone derivative, highlighting the importance of chiral cyclopentenones in accessing specific enantiomers. tandfonline.com

| Prostanoid Target | Synthetic Strategy involving Cyclopentenone | Key Feature |

| Prostaglandin F2α | Chemoenzymatic synthesis via a bromohydrin intermediate derived from a cyclopentenone precursor. rsc.org | Utilizes a radical equivalent of the classic Corey lactone. rsc.org |

| Prostaglandin E2 | Resolution of a chiral dioxygenated cyclopentenone precursor using a sulfoximine (B86345) auxiliary. tandfonline.com | Enables separation of diastereomers to yield the desired enantiomerically pure enone. tandfonline.com |

| Bimatoprost (PGF2α analogue) | Stereoselective conjugate addition of organometallic reagents to a cyclopentenone starting material. nih.gov | Establishes the correct stereochemistry of the side chains on the cyclopentane ring. nih.gov |

The 2-cyclopentenone motif is also central to the structure of jasmonoids, a group of plant hormones that includes the fragrant compound jasmone. digitellinc.comnih.gov The synthesis of these natural products often employs 2-cyclopenten-1-one as a starting material. One notable strategy is the Diels-Alder reaction, where 2-cyclopenten-1-one acts as the dienophile, reacting with a suitable diene to construct the core structure of the target molecule. rsc.org Research has explored using chiral spiroketals of 2-cyclopenten-1-one to induce asymmetry during the cycloaddition, aiming for enantioselective syntheses of jasmonates. rsc.org Furthermore, derivatives like 3-methyl-2-cyclopenten-1-one (B1293772) are key intermediates for natural products such as muscone (B1676871) and cortisone. organic-chemistry.org

Carbocyclic nucleoside analogues, where the furanose sugar ring is replaced by a cyclopentane or cyclopentene (B43876) ring, are an important class of therapeutic agents with significant antiviral and anticancer activities. tandfonline.comorganic-chemistry.org 2-Cyclopenten-1-one and its derivatives are crucial synthons for these molecules. The synthesis often involves constructing the cyclopentene ring and then functionalizing it to mimic the structure of a natural nucleoside.